REACTION_SMILES
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[CH:30]([OH:31])([CH3:32])[CH3:33].[NH2:1][NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[c:9]1([N:15]([c:16]2[cH:17][cH:18][c:19]([CH:20]=[O:21])[cH:22][cH:23]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[N:1]([NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[CH:20][c:19]1[cH:18][cH:17][c:16]([N:15]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(N(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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C(=NNc1ccccc1)c1ccc(N(c2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |